molecular formula C23H16O11 B094589 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane CAS No. 16139-47-2

1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane

Cat. No. B094589
CAS RN: 16139-47-2
M. Wt: 468.4 g/mol
InChI Key: QFLQVUAJKXUXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP is a derivative of chromone, which is a naturally occurring compound found in plants and fungi. BCP is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism Of Action

The mechanism of action of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not fully understood, but it is believed to act through multiple pathways. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory cytokines. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to induce apoptosis by activating the caspase cascade.

Biochemical And Physiological Effects

1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have several biochemical and physiological effects. It is a potent antioxidant and has been shown to scavenge free radicals and reduce oxidative stress. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is also stable and can be stored for long periods of time. However, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane. One potential direction is the development of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of the pharmacokinetics and toxicity of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane in animal models and humans. Additionally, the development of new synthesis methods for 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.

Synthesis Methods

1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane can be synthesized using a multistep procedure involving the reaction of 7-hydroxy-2-chromonecarboxylic acid with 4-hydroxybenzaldehyde, followed by the reaction with 1,3-dibromopropane and sodium hydroxide. The final product is purified using column chromatography.

Scientific Research Applications

1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

16139-47-2

Product Name

1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane

Molecular Formula

C23H16O11

Molecular Weight

468.4 g/mol

IUPAC Name

7-[3-(2-carboxy-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C23H16O11/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)

InChI Key

QFLQVUAJKXUXOF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O

Other CAS RN

16139-47-2

Related CAS

37092-38-9 (di-hydrochloride salt)

synonyms

1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane
1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt
78012
disodium cromproxate

Origin of Product

United States

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